molecular formula C8H8KN3O2 B6223576 potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate CAS No. 2763749-37-5

potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate

Cat. No.: B6223576
CAS No.: 2763749-37-5
M. Wt: 217.3
InChI Key:
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Description

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is a heterocyclic compound that features both azetidine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action for potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the pyrimidine moiety’s electronic properties contribute to its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Pyrimidine-4-carboxylic acid: A simpler pyrimidine derivative without the azetidine ring.

Uniqueness

Potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate is unique due to its combination of azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 1-(pyrimidin-4-yl)azetidine-3-carboxylate involves the reaction of pyrimidine-4-carboxylic acid with 1-aminopyrrolidine-3-carboxylic acid to form 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid, which is then converted to the potassium salt using potassium hydroxide.", "Starting Materials": [ "Pyrimidine-4-carboxylic acid", "1-aminopyrrolidine-3-carboxylic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Pyrimidine-4-carboxylic acid is reacted with 1-aminopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid.", "Step 2: The resulting 1-(pyrimidin-4-yl)azetidine-3-carboxylic acid is then dissolved in water and treated with potassium hydroxide to form the potassium salt of the compound.", "Step 3: The potassium salt is then isolated by filtration and washed with water to remove any impurities." ] }

CAS No.

2763749-37-5

Molecular Formula

C8H8KN3O2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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